1-(Tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(Oxan-4-ylmethyl)pyrazole-3-carboxylic acid is a compound that belongs to the pyrazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemistry, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-ylmethyl)pyrazole-3-carboxylic acid typically involves the condensation of 1,3-diketones with hydrazines under mild conditions. One common method is the reaction of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature, which yields pyrazoles in good yields . Another approach involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of pyrazole derivatives, including 1-(oxan-4-ylmethyl)pyrazole-3-carboxylic acid, often employs one-pot multicomponent processes and novel reactants to streamline the synthesis and improve yields. These methods are designed to be efficient and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(Oxan-4-ylmethyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Bromine, oxygen in DMSO
Reduction: Hydrazine, other reducing agents
Substitution: Aryl halides, copper powder, palladium catalysts
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(Oxan-4-ylmethyl)pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antidiabetic activities.
Industry: Utilized in the development of agrochemicals and coordination compounds.
Mechanism of Action
The mechanism of action of 1-(oxan-4-ylmethyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, certain pyrazole derivatives have been shown to inhibit enzymes such as succinate dehydrogenase, leading to anticancer effects . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
1-(Oxan-4-ylmethyl)pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxan-4-ylmethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(oxan-4-ylmethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c13-10(14)9-1-4-12(11-9)7-8-2-5-15-6-3-8/h1,4,8H,2-3,5-7H2,(H,13,14) |
InChI Key |
OCAUIZFMKIYTPA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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